1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its ability to interact with various biological targets . The compound’s structure includes a pyrrolidine ring substituted with a 3,3-dimethylbutanoyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,5-dione with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted pyrrolidine-2,5-dione derivatives
Scientific Research Applications
1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A parent compound with similar structural features but lacking the 3,3-dimethylbutanoyl group.
N-Acylpyrrolidines: Compounds with acyl groups attached to the nitrogen atom of the pyrrolidine ring.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring system.
Uniqueness
1-[(3,3-Dimethylbutanoyl)oxy]pyrrolidine-2,5-dione is unique due to the presence of the 3,3-dimethylbutanoyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
CAS No. |
61300-35-4 |
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Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)6-9(14)15-11-7(12)4-5-8(11)13/h4-6H2,1-3H3 |
InChI Key |
KGJTVSIAGUGRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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